P-Toluenesulfonic acid

Catalog No.
S8054217
CAS No.
25231-46-3
M.F
C7H8O3S
C7H7SO3H
C7H8O3S
CH3C6H4SO3H
M. Wt
172.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
P-Toluenesulfonic acid

CAS Number

25231-46-3

Product Name

P-Toluenesulfonic acid

IUPAC Name

4-methylbenzenesulfonic acid

Molecular Formula

C7H8O3S
C7H7SO3H
C7H8O3S
CH3C6H4SO3H

Molecular Weight

172.20 g/mol

InChI

InChI=1S/C7H8O3S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H,8,9,10)

InChI Key

JOXIMZWYDAKGHI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O

solubility

ABOUT 67 G/100 ML WATER; SOL IN ALCOHOL, ETHER
VERY SOL IN WATER /SODIUM SALT/
Solubility in water, g/100ml at 25 °C: 67 (freely soluble)

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O

Toluene sulfonic acid, liquid, with more than 5% free sulfuric acid appears as colorless to black solid. Odorless or nearly odorless. (USCG, 1999)
Toluene-4-sulfonic acid is an arenesulfonic acid that is benzenesulfonic acid in which the hydrogen at position 4 is replaced by a methyl group. It is a member of toluenes and an arenesulfonic acid. It is a conjugate acid of a toluene-4-sulfonate.

P-Toluenesulfonic acid (p-TsOH or PTSA) is a strong organic acid, comparable in strength to mineral acids like sulfuric acid. Unlike mineral acids, it is a white, crystalline solid (as its common monohydrate form), which simplifies handling, weighing, and dosing in both laboratory and industrial settings. It is characterized by its high solubility in water, alcohols, and other polar organic solvents, making it a versatile catalyst for a wide range of organic reactions, including esterifications and acetalizations, particularly in non-aqueous systems where mineral acids are poorly soluble.

Direct substitution of p-TsOH with commodity acids like sulfuric acid (H₂SO₄) or methanesulfonic acid (MSA) is often impractical. While possessing similar acid strength, p-TsOH's distinct physical state (solid vs. liquid) and solubility profile fundamentally alter process parameters. H₂SO₄ is a strong dehydrating and oxidizing agent, which can lead to undesirable side reactions like charring or oxidation, issues that are less prevalent with p-TsOH. Furthermore, the poor solubility of mineral acids in many organic reaction media can create heterogeneous mixtures, affecting reaction rates and reproducibility, whereas p-TsOH's organic solubility promotes homogeneous catalysis. These differences in handling, side-reaction profile, and solubility make p-TsOH a specific choice for processes where purity, selectivity, and compatibility with organic systems are critical.

Processability Advantage: Solid Form Factor Simplifies Handling and Dosing

Unlike sulfuric acid and methanesulfonic acid, which are corrosive liquids, p-TsOH is a conveniently handled crystalline solid. The monohydrate form melts at 103-106 °C, while the anhydrous form melts at 38 °C, allowing it to be stored and accurately weighed as a solid at ambient temperatures. This eliminates the risks associated with splashing corrosive liquids and allows for more precise catalyst loading in reactors without requiring specialized liquid handling equipment.

Evidence DimensionPhysical State at STP
Target Compound DataWhite Crystalline Solid (Monohydrate)
Comparator Or BaselineSulfuric Acid: Corrosive Liquid; Methanesulfonic Acid: Corrosive Liquid
Quantified DifferenceQualitatively different physical state
ConditionsStandard Temperature and Pressure (STP)

The solid form improves safety, simplifies handling protocols, and increases dosing accuracy, which are key procurement considerations for industrial and laboratory workflows.

Reduced Side Reactions: Minimized Charring and Polymerization vs. Sulfuric Acid

P-TsOH is often selected over sulfuric acid for reactions involving sensitive organic substrates because it is less prone to causing charring, oxidation, or other unwanted side reactions. In a direct comparison for Friedel-Crafts alkylation reactions, catalysis with p-TsOH monohydrate resulted in minimal formation of undesired products from side reactions like transalkylation and polymerization, which are more common with conventional catalysts like H₂SO₄ and AlCl₃.

Evidence DimensionSide Product Formation
Target Compound DataMinimal transalkylation and polymerization
Comparator Or BaselineSulfuric Acid / AlCl₃: Prone to causing charring, oxidation, and polymerization side reactions
Quantified DifferenceQualitative improvement in product purity and reduction of side reactions
ConditionsFriedel-Crafts alkylation of aromatic compounds

Choosing p-TsOH can lead to higher yields of the desired product and simplify purification, reducing downstream processing costs and improving overall process efficiency.

Comparable Catalytic Activity in Biodiesel Production with Higher Purity Potential

In the esterification of palm fatty acid distillate (PFAD) to produce biodiesel, p-TsOH demonstrated high catalytic activity, achieving 98.27% conversion. While sulfuric acid achieved a slightly higher conversion of 99.08% under identical, aggressive conditions (25% catalyst concentration), p-TsOH provides a viable alternative, especially when considering its process advantages. Unlike liquid H₂SO₄, solid p-TsOH can be purified by recrystallization to remove impurities like residual sulfuric acid, which can reduce equipment corrosion and improve batch-to-batch consistency.

Evidence DimensionPFAD Conversion to Biodiesel (%)
Target Compound Data98.27%
Comparator Or BaselineSulfuric Acid: 99.08%
Quantified Difference1.08% lower conversion than H₂SO₄ under identical conditions
ConditionsMethanol/PFAD mole ratio 9:1, 25% catalyst concentration, 120 min reaction time.

For high-value synthesis, the ability to use a highly pure, recrystallized catalyst can justify the minor trade-off in raw activity, leading to better process control and potentially longer equipment life.

Homogeneous Catalysis in Organic Solvents

For reactions such as acetal formation or esterification conducted in non-polar organic solvents like toluene, p-TsOH is a logical choice. Its solubility ensures a homogeneous reaction mixture, which is difficult to achieve with poorly soluble mineral acids, leading to more predictable kinetics and simplified process scale-up.

Synthesis of High-Purity Esters and Fine Chemicals

In processes where product purity is paramount and substrate sensitivity is a concern, p-TsOH is specified over sulfuric acid. Its lower tendency to cause charring or oxidation minimizes the formation of colored impurities and other byproducts, simplifying downstream purification and improving the quality of the final product.

Curing Agent in Thermosetting Resins and Coatings

As a strong acid catalyst, p-TsOH is widely used as a curing agent for thermosetting resin systems, including furan, acrylic, and phenolic resins. Its solid form allows for its incorporation into formulations where a liquid acid would be unsuitable, providing consistent and controlled curing performance.

Processes Requiring Precise and Safe Catalyst Dosing

In industrial settings, the ability to weigh p-TsOH as a stable, non-volatile solid is a significant operational advantage. This simplifies material handling, enhances worker safety compared to fuming or concentrated liquid acids, and allows for precise gravimetric dosing into reactors, ensuring high batch-to-batch reproducibility.

Physical Description

Toluene sulfonic acid, liquid, with more than 5% free sulfuric acid appears as colorless to black solid. Odorless or nearly odorless. (USCG, 1999)
Dry Powder; Pellets or Large Crystals, Liquid; Liquid
Colorless hygroscopic solid; [ICSC] Colorless to black solid with no or little odor; [CHRIS] Off-white crystals; [Integra MSDS]
COLOURLESS HYGROSCOPIC FLAKES.

Color/Form

MONOCLINIC LEAFLETS OR PRISMS

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

172.01941529 g/mol

Monoisotopic Mass

172.01941529 g/mol

Boiling Point

140 °C @ 20 MM HG
Boiling point = 38 °C

Flash Point

363 °F (184 °C) (CLOSED CUP)
184 °C c.c.

Heavy Atom Count

11

Density

1.45 at 77 °F (USCG, 1999) - Denser than water; will sink
Relative density (water = 1): 1.24

Melting Point

221 °F (USCG, 1999)
106-107 °C
106-107 °C /ANHYDROUS/
MELTING POINT: 38 °C /METASTABLE FORM/
Melting point = 106 °C /monohydrate/; 93 °C /trihydrate/
104.50 °C. @ 760.00 mm Hg

UNII

QGV5ZG5741

Related CAS

13438-45-4 (zinc salt)
1470-83-3 (lithium salt)
16106-44-8 (potassium salt)
16836-95-6 (silver(+1) salt)
36747-44-1 (calcium salt)
4124-42-9 (ammonium salt)
51650-46-5 (magnesium salt)
6192-52-5 (monohydrate)
657-84-1 (hydrochloride salt)
7144-37-8 (copper(2+) salt)

Therapeutic Uses

EXPTL USE: IT WAS EFFECTIVE AGAINST CHRONIC MYELOGENOUS LEUKEMIA IN HUMANS AND HAD LITTLE TOXIC EFFECTS ON BONE MARROW.

Vapor Pressure

0.0000027 [mmHg]

Absorption Distribution and Excretion

PROBABLY EXCRETED AS P-TOLUENESULFONIC ACID. /FROM TABLE/
FOLLOWING ORAL OR IP ADMIN, P-TOLUENESULFONATE WAS EVENLY DISTRIBUTED IN TISSUES, EXCEPT IN BRAIN & FAT TISSUES.

Metabolism Metabolites

YIELDS 3-METHYLCATECHOL IN PSEUDOMONAS: FOCHT, DD & WILLIAMS, FD, CAN J MICROBIOL, 16, 309 (1970); YIELDS 4-METHYLCATECHOL IN PSEUDOMONAS: CAIN, RB & FARR, DR, BIOCHEM J. 106, 859 (1968). /FROM TABLE/

Associated Chemicals

p-Toluenesulfonic acid hydrate;6192-52-5

Wikipedia

P-Toluenesulfonic_acid
Syringomycin_E

Use Classification

Hazard Classes and Categories -> Corrosives
Cosmetics -> Hydrotrope; Surfactant

Methods of Manufacturing

PREPARED BY SULFONATION OF TOLUENE WITH 96-100% SULFURIC ACID; WHEN CARRIED OUT AT 75 °C COMPOSITION OF REACTION PRODUCT IS 75% PARA-, 19% ORTHO- AND 6% META-TOLUENESULFONIC ACID.
CONVENIENT LAB PREPN. SEPARATION OF TOLUENE FROM PETROLEUM FRACTIONS CAN BE ACCOMPLISHED BY SULFONATION WITH SULFURIC ACID @ 60 °C.
BY ACTION OF CHLOROSULFONIC ACID ON TOLUENE AT A LOW TEMPERATURE.

General Manufacturing Information

Wholesale and Retail Trade
Primary Metal Manufacturing
Construction
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Not Known or Reasonably Ascertainable
All Other Basic Organic Chemical Manufacturing
All Other Chemical Product and Preparation Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Furniture and Related Product Manufacturing
Textiles, apparel, and leather manufacturing
Miscellaneous Manufacturing
Plastics Material and Resin Manufacturing
Benzenesulfonic acid, 4-methyl-: ACTIVE
Purification is possible by crystallization from 66% sulfuric acid or via the barium salt.

Stability Shelf Life

Normally stable; unstable at high temperature and pressure.

Dates

Last modified: 11-23-2023
Tsukiji et al. Ligand-directed tosyl chemistry for protein labeling in vivo Nature Chemical Biology, doi: 10.1038/nchembio.157, published online 29 March 2009 http://www.nature.com/naturechemicalbiology

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